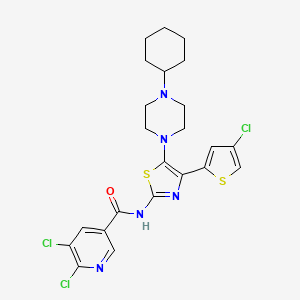

5,6-Dichloro-N-(4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)nicotinamide

Description

This compound is a structurally complex small molecule featuring a nicotinamide backbone substituted with dichloro groups at positions 5 and 4. The molecule also incorporates a thiazole ring fused with a 4-chlorothiophen moiety and a 4-cyclohexylpiperazine group.

Properties

IUPAC Name |

5,6-dichloro-N-[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24Cl3N5OS2/c24-15-11-18(33-13-15)19-22(31-8-6-30(7-9-31)16-4-2-1-3-5-16)34-23(28-19)29-21(32)14-10-17(25)20(26)27-12-14/h10-13,16H,1-9H2,(H,28,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOWFPLUBDKGAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)Cl)Cl)C5=CC(=CS5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24Cl3N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-N-(4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)nicotinamide typically involves multiple steps, starting with the preparation of the core thiazole and piperazine structures. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to maximize yield and minimize impurities. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield chlorinated derivatives, while reduction reactions can produce thiol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a tool to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine

In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases related to inflammation and oxidative stress.

Industry

In industry, this compound can be used as a precursor for the production of advanced materials and chemicals. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism by which 5,6-Dichloro-N-(4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)nicotinamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The evidence highlights four structurally related compounds (4g, 4h, 4i, 5a) synthesized for anticancer evaluation. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Core Structure Differences :

- The target compound uses a nicotinamide-thiazole scaffold, whereas the compared analogs (4g, 4h, 4i, 5a) are based on 1,3,4-thiadiazole or hybrid thiazole-thiadiazole systems. The nicotinamide backbone in the target may enhance hydrogen-bonding interactions with biological targets compared to the thiadiazole cores of 4g–4i .

Substituent Effects: The 4-cyclohexylpiperazine group in the target compound likely improves lipophilicity and membrane permeability compared to the 4-fluorophenylpiperazine (4g) or furan-carbonylpiperazine (4h). Cyclohexyl groups are known to modulate pharmacokinetic properties by reducing metabolic degradation .

Biological Activity: Compounds 4g–4i exhibited moderate to strong anticancer activity in vitro, with IC₅₀ values in the micromolar range against selected cancer cell lines.

Biological Activity

5,6-Dichloro-N-(4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)nicotinamide, with CAS number 570403-04-2, is a synthetic compound that has garnered attention in pharmaceutical research for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H23Cl2N4S2 |

| Molecular Weight | 556.96 g/mol |

| LogP | 6.9338 |

| Topological Polar Surface Area (TPSA) | 61.36 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 5 |

The precise mechanism of action for this compound is still under investigation; however, it is believed to interact with various biological targets, particularly in the context of hematopoiesis and cell proliferation. The compound has shown promising results in stimulating megakaryocyte proliferation and enhancing platelet production, making it a candidate for treating thrombocytopenia.

In Vitro Studies

In vitro studies have demonstrated that 5,6-Dichloro-N-(4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)nicotinamide exhibits significant activity against specific cell lines. For instance:

- Cell Proliferation : The compound has been shown to promote the proliferation of human c-mpl-Ba/F3 cells, which are utilized as a model for studying thrombopoietin receptor signaling pathways .

In Vivo Studies

Preclinical in vivo studies have indicated that this compound can enhance platelet counts in animal models. The findings suggest that it may act as a thrombopoietin mimetic, thereby providing therapeutic benefits in conditions associated with low platelet counts.

Case Studies

- Thrombocytopenia Treatment : A recent study evaluated the efficacy of this compound in patients with chronic immune thrombocytopenic purpura (ITP). Results indicated a significant increase in platelet counts following administration, supporting its potential as a therapeutic agent .

- Safety Profile : A safety assessment conducted during clinical trials revealed that the compound was well-tolerated among participants, with minimal adverse effects reported. This highlights its potential for further development as a safe therapeutic option .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.